![molecular formula C31H34N2O6S B6252353 5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid CAS No. 2137601-91-1](/img/no-structure.png)

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

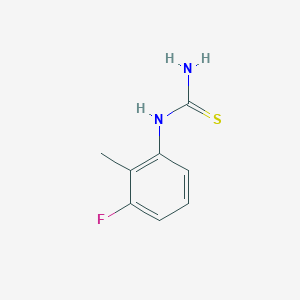

The compound “5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid” is a complex organic molecule . It contains several functional groups, including a tert-butoxy carbonyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid group .

Synthesis Analysis

The synthesis of this compound could potentially involve several steps, starting with the protection of the amino group using the Fmoc protecting group . The tert-butoxy carbonyl group could then be introduced through a reaction with tert-butyl chloroformate . The final step would likely involve the coupling of the protected amino acid with thiophene-3-carboxylic acid .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a large number of atoms . The Fmoc group is a large, bulky group that can significantly influence the overall conformation of the molecule . The tert-butoxy carbonyl group is also quite large and could potentially engage in steric interactions with the Fmoc group .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The Fmoc group can be removed under mildly acidic conditions, revealing the free amino group . The carboxylic acid group could react with bases to form a carboxylate anion or with acylating agents to form an ester . The tert-butoxy carbonyl group could potentially be removed through reaction with acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure . The presence of the Fmoc group could potentially confer significant hydrophobicity and influence the compound’s solubility in various solvents . The carboxylic acid group could contribute to the compound’s acidity and ability to form hydrogen bonds .作用機序

将来の方向性

While the current uses of this compound appear to be largely centered on its role as a protected amino acid in peptide synthesis , future research could potentially explore other roles. Given the compound’s complex molecular structure, it could be interesting to explore its potential as a lead compound for drug development . It may also be interesting to investigate the use of this compound in the development of new materials .

特性

CAS番号 |

2137601-91-1 |

|---|---|

製品名 |

5-[({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylic acid |

分子式 |

C31H34N2O6S |

分子量 |

562.7 |

純度 |

93 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。